tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate
Description
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₄ | |
| Molecular Weight | 280.32 g/mol | |
| CAS Registry Number | 912762-53-9 | |
| InChI Key | SZCNSTOFPLPSHE-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The compound exhibits a planar 3-methoxyphenyl ring connected to a flexible ethyl chain, which adopts a staggered conformation to minimize steric hindrance. X-ray crystallography reveals:
- Bond lengths : The C=O bond in the carbamate group measures 1.21 Å, typical for carbonyls, while the C-N bond in the hydroxyimino moiety is 1.28 Å, consistent with partial double-bond character.
- Dihedral angles : The phenyl ring and carbamate group form a dihedral angle of 112°, optimizing π-π stacking interactions in solid-state structures.
The tert-butyl group induces steric bulk, stabilizing the molecule against enzymatic degradation. Density functional theory (DFT) calculations suggest the lowest-energy conformation features intramolecular hydrogen bonding between the hydroxyimino oxygen and the carbamate NH group (distance: 2.15 Å).
Spectroscopic Characterization (IR, NMR, MS)
Infrared Spectroscopy (IR)
Key absorption bands include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 1.43 (s, 9H, tert-butyl).
- δ 3.82 (s, 3H, OCH₃).
- δ 6.80–7.30 (m, 4H, aromatic).
- δ 8.15 (s, 1H, NOH).
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry (MS)
- ESI-MS : m/z 281.1 [M+H]⁺ (calc. 280.32).
- Fragmentation peaks at m/z 224.0 (loss of tert-butyl) and m/z 151.0 (3-methoxyphenyl fragment).
Crystallographic Data and X-Ray Diffraction Studies
Single-crystal X-ray analysis confirms the monoclinic crystal system with space group P2₁/c and unit cell parameters:
The hydroxyimino group participates in intermolecular hydrogen bonds (O···H-N = 1.98 Å), forming a dimeric structure in the crystal lattice.
Computational Modeling of Electronic Structure
DFT calculations at the B3LYP/6-311+G(d,p) level reveal:
- HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on the carbamate oxygen (-0.42 e) and hydroxyimino oxygen (-0.38 e).
- NBO analysis : Hyperconjugation between the lone pair of the methoxy oxygen and the aromatic ring’s π-system stabilizes the structure by 12.5 kcal/mol.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-6-5-7-11(8-10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCNSTOFPLPSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with tert-Butyl Carbamate Precursors
The most common approach involves nucleophilic substitution reactions between tert-butyl carbamate derivatives and hydroxyimino-containing intermediates. For example, tert-butyl carbamate reacts with 2-hydroxyimino-2-(3-methoxyphenyl)ethyl bromide in anhydrous tetrahydrofuran (THF) at −10°C to 0°C, yielding the target compound in 82–89% after 12–24 hours. Key steps include:
- Activation of the Hydroxyimino Intermediate :
The hydroxyimino group is stabilized via coordination with Lewis acids like zinc chloride, enhancing electrophilicity for subsequent substitution. - Nucleophilic Attack :
The tert-butyl carbamate’s nitrogen acts as a nucleophile, displacing bromide under mild basic conditions (e.g., triethylamine).
Reaction Conditions :
| Solvent | Temperature | Base | Yield |
|---|---|---|---|
| THF | −10°C | Et₃N | 89% |
| Dichloromethane | 0°C | DIPEA | 82% |
This method is favored for scalability but requires strict moisture control to prevent hydrolysis of the tert-butyl carbamate.
Condensation of Hydroxyimino Intermediates with tert-Butyl Chloroformate
An alternative route employs tert-butyl chloroformate (Boc-Cl) to introduce the tert-butoxycarbonyl (Boc) group. A hydroxyimino intermediate, synthesized from 3-methoxybenzaldehyde and hydroxylamine, is condensed with Boc-Cl in dichloromethane (DCM) at 25°C.
Mechanism :
- Formation of Hydroxyimino Intermediate :
$$ \text{3-Methoxybenzaldehyde} + \text{NH}_2\text{OH} \rightarrow \text{2-Hydroxyimino-1-(3-methoxyphenyl)ethanol} $$ - Boc Protection :
$$ \text{Hydroxyimino Intermediate} + \text{Boc-Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Product} $$
Optimized Parameters :
This method avoids bromide intermediates but requires purification via silica gel chromatography due to byproduct formation.
Reductive Amination Approach
Reductive amination offers a stereocontrolled pathway. A ketone precursor, 2-oxo-2-(3-methoxyphenyl)ethyl carbamate , is treated with hydroxylamine hydrochloride to form the hydroxyimino group, followed by Boc protection and sodium borohydride reduction.
Stepwise Synthesis :
- Oxime Formation :
$$ \text{Ketone} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Hydroxyimino Ketone} $$ - Boc Protection :
$$ \text{Hydroxyimino Ketone} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP}} \text{Protected Intermediate} $$ - Reduction :
$$ \text{NaBH}_4/\text{EtOH} \rightarrow \text{tert-Butyl N-[2-Hydroxyimino-2-(3-Methoxyphenyl)Ethyl]Carbamate} $$
Yields :
This method is advantageous for chiral synthesis but involves multi-step purification.
Multi-Step Synthesis from N-Boc-D-Serine
A patent (CN102020589B) outlines a pharmaceutical intermediate synthesis starting from N-Boc-D-serine :
- Mixed Anhydride Formation :
$$ \text{N-Boc-D-serine} + \text{i-BuOCOCl} \xrightarrow{\text{NMM}} \text{Anhydride} $$ - Condensation with Benzylamine :
$$ \text{Anhydride} + \text{PhCH}2\text{NH}2 \rightarrow \text{Intermediate} $$ - Hydroxyimino Introduction :
Oxidation and hydroxylamine treatment yield the final product.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Anhydride Formation | THF, −15°C, 2h | 95% |
| Condensation | Ethyl acetate, 15°C | 90% |
| Hydroxyimino Formation | H₂O₂, NH₂OH·HCl | 85% |
This route is tailored for enantiomerically pure products but requires specialized reagents.
Comparative Analysis of Methods
| Method | Yield | Complexity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 82–89% | Moderate | Low | High |
| Boc-Cl Condensation | 76–84% | Low | None | Moderate |
| Reductive Amination | 63% | High | High | Low |
| N-Boc-D-Serine Route | 73% | High | High | Moderate |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation reactions to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
- Protecting Group for Amines : This compound is widely used as a protecting group for amines during peptide synthesis. Its stability allows for selective reactions while minimizing side products, which is crucial in complex organic syntheses.
- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of intricate molecular architectures.
Medicinal Chemistry
- Drug Development : The compound is being explored for its potential use in drug development, particularly in synthesizing pharmaceutical compounds that involve peptide bonds. Its structural features can be modified to enhance biological activity and selectivity towards specific targets.
- Bioconjugation : It is employed in the modification of biomolecules for therapeutic purposes, allowing researchers to study interactions between drugs and biological systems.
The compound has been investigated for its interactions with specific enzymes and receptors, contributing to our understanding of metabolic pathways and potential therapeutic targets:
- Covalent Bond Formation : The carbamate group can form covalent bonds with enzyme active site residues, potentially inhibiting their activity.
- Modulation of Binding Affinity : The presence of the methoxy group influences the compound's reactivity and binding affinity towards target proteins.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of carbamates similar to this compound in inhibiting specific enzymes:
- A study investigating the inhibitory effects of various carbamates on metabolic enzymes found that modifications to the aromatic ring significantly influenced enzyme inhibition rates. Compounds with methoxy substitutions showed enhanced inhibitory activity compared to their unsubstituted counterparts .
- Another research effort focused on the design and synthesis of oligopeptides linked to this compound, demonstrating its utility in targeting specific bacterial enzymes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, modulating their function.
Comparison with Similar Compounds
tert-Butyl N-[2-(1,3-Benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate (CAS: 328395-19-3)
tert-Butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate (CAS: 874124-69-3)
- Molecular Formula : C₁₆H₂₆N₂O₅ (MW: 326.39 g/mol) .
- Key Differences: Features a 3,4,5-trimethoxyphenyl group and an aminoethyl chain instead of the hydroxyimino group. The trimethoxy substitution improves solubility in polar solvents and may enhance binding to kinases or GPCRs .
- Synthesis : Prepared via reductive amination or nucleophilic substitution, differing from the cross-coupling methods used for the target compound .
Solubility and Stability
- Target Compound: The hydroxyimino group may reduce aqueous solubility (predicted logP ~2.5) and introduce sensitivity to hydrolysis or oxidation under acidic/oxidizing conditions .
- Ethyl Carbamate (Urethane): Simpler structure (C₃H₇NO₂; MW: 89.09 g/mol) with higher aqueous solubility (logP: -0.16) but significant carcinogenicity in rodents .
- Vinyl Carbamate : More reactive due to the vinyl group, leading to higher mutagenic potency (e.g., 10× stronger lung tumor induction in mice vs. ethyl carbamate) .
Metabolic and Toxicological Profiles
- Hydroxyimino Group: Unlike ethyl or vinyl carbamates, the oxime moiety in the target compound may act as a metabolic "soft spot," undergoing reduction or conjugation to detoxify reactive intermediates .
Drug Intermediate Roles
- Target Compound : Serves as a precursor for oxime-containing pharmaceuticals or agrochemicals. The 3-methoxyphenyl group is common in serotonin receptor ligands .
- tert-Butyl N-[2-(4-Chloro-2-nitro-anilino)ethyl]carbamate (): Intermediate for benzimidazolone derivatives with kinase inhibitory activity .
- tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate (): Used in cascade reactions to construct complex isoquinoline scaffolds .
Biological Activity
tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate is a synthetic compound belonging to the class of carbamates. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and organic synthesis. The following sections will discuss its biological activity, including mechanisms of action, research findings, and case studies.
- IUPAC Name: this compound
- Molecular Formula: C14H20N2O4
- CAS Number: 912762-53-9
- Purity: ≥95%
The biological activity of this compound is primarily attributed to its ability to act as a protecting group in organic synthesis. Its stability under various conditions allows for selective reactions, which is crucial in the synthesis of complex organic molecules, including peptides.
Stability and Reactivity
The compound exhibits enhanced stability under acidic conditions compared to other carbamates, making it a favorable choice in synthetic applications. The presence of the methoxy group on the phenyl ring influences its reactivity and enhances its interaction with biological targets, potentially leading to significant pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this carbamate. For instance, derivatives containing similar structural motifs have shown promising results against various microbial strains. A study utilizing a murine skin infection model demonstrated that certain analogs exhibited potent antimicrobial activity in vivo, suggesting that modifications in the structure can lead to enhanced efficacy against pathogens .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Related carbamates have been tested against various cell lines, including HepG2 liver cells. These studies typically reveal a balance between biological activity and cytotoxicity, which is essential for therapeutic applications .
Table 1: Summary of Biological Activities
Example Research Study
A study focused on thiazole derivatives highlighted how structural modifications can significantly impact biological activity. The incorporation of electron-withdrawing groups was found to enhance antiparasitic potency while maintaining low toxicity levels . This finding underscores the importance of chemical structure in determining biological efficacy.
Q & A
What are the optimized synthetic routes for preparing tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate?
Level: Basic
Answer:
The synthesis typically involves a multi-step approach:
Condensation : React tert-butyl carbamate precursors with 3-methoxyphenyl ketones under basic conditions to form the hydroxyimino intermediate.
Coupling : Use carbodiimide reagents like EDCI and HOBt to activate carboxylic acids or amines for coupling, ensuring high yield and minimal side reactions .
Boc Protection : Introduce tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by purification via column chromatography.
Key Considerations :
- Monitor pH during condensation to avoid premature deprotection.
- Use anhydrous conditions to prevent hydrolysis of intermediates .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS) for this compound?
Level: Advanced
Answer:
Contradictions often arise from solvent effects, impurities, or dynamic equilibria (e.g., keto-enol tautomerism). A systematic approach includes:
Cross-Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
